molecular formula C19H13ClF3N5S B2646687 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-43-6

3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2646687
CAS No.: 896678-43-6
M. Wt: 435.85
InChI Key: KXNLOWYMSLEEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic triazolopyrimidine derivative, a class of nitrogen-rich heterocycles recognized for significant potential in pharmaceutical and agrochemical research. The molecular structure incorporates a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system known for its similarity to purine bases, enabling interaction with various enzymatic targets . The specific substitution at the 3-position with a 4-chlorobenzyl group and at the 7-position with a (4-(trifluoromethyl)benzyl)thio ether is of particular interest for structure-activity relationship (SAR) studies. This compound is primarily valued for investigating novel antiviral and antifungal activities . The triazolopyrimidine scaffold, especially when functionalized with thioether linkages like the (4-(trifluoromethyl)benzyl)thio group in this molecule, has demonstrated remarkable biological activity in related structures . For instance, closely related pyrimidine derivatives containing a 1,3,4-oxadiazole thioether fragment have shown superior protection activity against the Tobacco Mosaic Virus (TMV) and potent antifungal activity against Botrytis cinerea Pers., outperforming standard treatments like ningnanmycin and pyrimethanil in experimental settings . The mechanism of action for such active analogues is often linked to the inhibition of key enzymes such as succinate dehydrogenase (SDH), with molecular docking simulations confirming hydrogen bond formation with amino acid residues in the enzyme's active site . Researchers utilize this compound as a key intermediate or lead compound in developing new therapeutic and agrochemical agents. The presence of the thioether bridge is a critical structural feature, as incorporating a sulfur atom to connect heterocyclic active centers has been shown to enhance receptor-ligand affinity and improve overall biological activity . The 4-chlorobenzyl and 4-trifluoromethylbenzyl moieties are common in medicinal chemistry, contributing to increased lipophilicity and metabolic stability. This product is intended for use in bioactivity screening, mechanism of action studies, and the synthesis of more complex chemical entities. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLOWYMSLEEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the triazolopyrimidine core.

    Attachment of the Trifluoromethylbenzyl Group: This is usually done via a thiolation reaction, where a trifluoromethylbenzyl thiol is introduced to the compound under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Pyrimidine derivatives, including various triazole compounds, have shown promising activity against a range of bacterial strains. For instance:

  • In vitro Studies : Research has indicated that compounds similar to 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrimidine derivatives demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli .

2. Cancer Research
Triazole derivatives have been explored for their potential as anticancer agents. The structure of this compound suggests it could inhibit specific kinases involved in cancer progression. For instance, similar compounds have been investigated for their ability to inhibit CDC7 kinase, which is crucial for cell cycle regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications at various positions of the pyrimidine and triazole rings can significantly impact biological activity:

  • Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) has been associated with enhanced antibacterial activity. Studies have shown that compounds with such modifications can outperform traditional antibiotics .
  • Thioether Linkage : The thioether group in this compound may enhance lipophilicity and cellular permeability, facilitating better interaction with biological targets.

Case Studies

Several studies have documented the efficacy of triazole and pyrimidine derivatives:

  • Antibacterial Screening : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity against E. coli and Bacillus subtilis. Compounds with similar structural motifs to this compound showed significant zones of inhibition comparable to standard treatments .
  • Anticancer Activity : Research on triazole-containing compounds has indicated potential as selective inhibitors of cancer cell proliferation. The ability to modify the triazole ring allows for tailored approaches in drug design targeting specific cancer types .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at Position 3

  • 3-(4-Fluorobenzyl) Derivative : The fluorobenzyl group () offers similar electronegativity to chlorine but with smaller atomic size, which may alter steric interactions in target binding pockets .
  • 3-Benzyl Derivatives: Compounds like BIIB014 () and derivatives in utilize benzyl groups with amino or methyl substitutions, modulating solubility and target selectivity .

Substituent Variations at Position 7

  • Thioether vs. Ether Linkages : The 4-(trifluoromethyl)benzylthio group in the target compound contrasts with ether-linked groups (e.g., 7-(furan-2-yl) in ), where sulfur’s larger atomic size and polarizability may enhance hydrophobic interactions .
  • Thiol and Morpholinyl Groups : Derivatives like 3-(4-fluorobenzyl)-7-thiol () and 7-morpholinyl () highlight how heterocyclic or amine-based substituents influence solubility and pharmacokinetics .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

  • Adenosine Receptor Targeting: BIIB014 () demonstrates adenosine receptor antagonism, suggesting that the triazolo[4,5-d]pyrimidine core is critical for this activity. The trifluoromethyl and chloro groups in the target compound may enhance affinity for similar targets .
  • Epigenetic Enzyme Inhibition : Derivatives in –12 and 15 incorporate benzo[d]oxazole or hydrazinyl groups, showing dual EZH2/HDAC inhibitory activity. The target compound’s trifluoromethyl group could similarly enhance epigenetic target engagement .

Physicochemical Profiles

Compound Molecular Weight logP* Key Substituents Notable Properties
Target Compound 453.87 ~3.8 4-Cl-benzyl, CF3-benzylthio High lipophilicity, metabolic stability
3-(4-Methoxyphenyl) Analogue () 435.85 ~3.2 4-OMe-benzyl, CF3-benzylthio Reduced receptor binding vs. chloro
BIIB014 () 335.34 ~2.1 4-amino-3-Me-benzyl, furyl Enhanced solubility, adenosine affinity
7-Morpholinyl Derivative () 314.32 ~1.5 4-F-benzyl, morpholinyl Improved water solubility

*Predicted using fragment-based methods.

Biological Activity

3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with distinct substituents:

  • Chlorobenzyl group : Enhances lipophilicity and may influence interactions with biological targets.
  • Trifluoromethylbenzyl group : Known for increasing metabolic stability and enhancing biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Nucleotide Mimicry : The triazolopyrimidine core can mimic nucleotides, potentially interfering with DNA and RNA synthesis in pathogens or cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.

Antiviral Activity

Research indicates that compounds within the triazolopyrimidine class exhibit antiviral properties. A study highlighted that modifications at specific positions can enhance the affinity for viral proteins, suggesting potential as antiviral agents against various viruses .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of bacteria and fungi. For instance:

  • In vitro studies demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Compounds with similar structures have been reported to exhibit broader spectra of antimicrobial activity, particularly those containing trifluoromethyl groups .

Anticancer Activity

Preliminary studies suggest that derivatives of the triazolopyrimidine scaffold may possess anticancer properties. The ability to inhibit cancer cell proliferation has been noted, with some compounds showing efficacy in specific cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by:

  • Substituent Variations : The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability.
  • Core Modifications : Alterations to the triazolopyrimidine core can significantly impact biological activity and selectivity towards specific targets.

Case Studies

  • Antiviral Efficacy : A study on modified triazolopyrimidines indicated that certain derivatives exhibited potent antiviral activity at low concentrations (EC50 values ranging from 130 to 263 μM), outperforming traditional antiviral agents in some assays .
  • Antimicrobial Spectrum : Another investigation reported that a related compound demonstrated MIC values as low as 1–8 μg/mL against various bacterial strains, significantly better than standard treatments like norfloxacin .

Comparative Analysis

Compound NameStructureAntiviral ActivityAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHighPromising
Similar Triazolopyrimidine DerivativeStructureLowModerateLow

Q & A

Q. How to synthesize structural analogs for probing metabolic pathways?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterium at the benzyl-CH₂ position via NaBD₄ reduction of ketone intermediates .
  • Prodrug Derivatives : Esterify hydroxy groups (e.g., at position 5) with pivaloyloxymethyl to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.